Nangibotide
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Overview
Description
Nangibotide is a synthetic peptide composed of twelve amino acids. It is an inhibitor of the triggering receptor expressed on myeloid cells 1 (TREM-1), a receptor found on certain white blood cells. Activation of TREM-1 stimulates inflammation, and this compound is being investigated as a treatment for the overwhelming inflammation typically seen in severe sepsis .
Preparation Methods
Nangibotide is synthesized using a fragment-based manufacturing process. The synthesis involves solid-phase peptide synthesis (SPPS), where the peptide is built step-by-step on a solid support. The process includes the coupling of an N-terminal this compound fragment with a C-terminal this compound fragment, followed by deprotection and cleavage from the resin . This method provides high yield and purity, making it suitable for industrial production.
Chemical Reactions Analysis
Nangibotide, being a peptide, primarily undergoes hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes in the bloodstream. The major products formed from these reactions are the individual amino acids that constitute the peptide .
Scientific Research Applications
Nangibotide has significant potential in scientific research, particularly in the fields of immunology and inflammation. It is being investigated for its ability to modulate the immune response in conditions such as septic shock. By inhibiting TREM-1, this compound can reduce systemic inflammation without impairing the ability to fight infection . This makes it a promising candidate for treating severe inflammatory conditions. Additionally, this compound’s role in restoring vascular function and improving survival in animal models of septic shock has been demonstrated .
Mechanism of Action
Nangibotide exerts its effects by inhibiting the TREM-1 receptor. TREM-1 is found on neutrophils, macrophages, and monocytes, which are key elements of the immune system. Activation of TREM-1 results in the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), promoting systemic inflammation. This compound prevents this inflammatory activation by inhibiting TREM-1, leading to reduced inflammation without compromising the immune response .
Comparison with Similar Compounds
Nangibotide is unique in its specific inhibition of TREM-1. Similar compounds include LR17 and LR12, which are animal equivalents of this compound. These compounds have shown improved survival and reduced organ failure in animal models of severe sepsis . this compound’s ability to modulate the immune response without completely suppressing it sets it apart from other immunomodulatory agents .
Properties
Key on ui mechanism of action |
Nangibotide targets the immunoreceptor TREM-1 (triggering receptor expressed on myeloid cells-1), and has been explored in treating inflammatory disorders like septic schock. Safety and pharmacokinetics studies have shown Nangibotide to be safe and well-tolerated in humans, while animal septic shock models have shown its ability to restore vascular function and improve survival. As of July 2020, Inotrem is recuriting patients to study Nangibotide's effects on patients with COVID-19 and systemic inflammation (NCT04429334). |
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CAS No. |
2014384-91-7 |
Molecular Formula |
C54H83N15O21S2 |
Molecular Weight |
1342.5 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C54H83N15O21S2/c1-25(2)19-29(55)47(83)65-32(9-13-38(56)71)50(86)66-33(10-14-39(57)72)51(87)67-34(12-16-43(77)78)52(88)69-36(21-44(79)80)53(89)61-26(3)46(82)59-22-40(73)62-31(11-15-42(75)76)49(85)68-35(20-27-5-7-28(70)8-6-27)48(84)60-23-41(74)63-37(24-91)54(90)64-30(45(58)81)17-18-92-4/h5-8,25-26,29-37,70,91H,9-24,55H2,1-4H3,(H2,56,71)(H2,57,72)(H2,58,81)(H,59,82)(H,60,84)(H,61,89)(H,62,73)(H,63,74)(H,64,90)(H,65,83)(H,66,86)(H,67,87)(H,68,85)(H,69,88)(H,75,76)(H,77,78)(H,79,80)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
JLOOQDWHNKOITN-DAHMAOPXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CS)C(=O)NC(CCSC)C(=O)N)N |
Origin of Product |
United States |
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